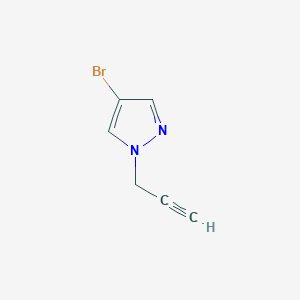

4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole

CAS No.: 1183907-89-2

Cat. No.: VC3373365

Molecular Formula: C6H5BrN2

Molecular Weight: 185.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1183907-89-2 |

|---|---|

| Molecular Formula | C6H5BrN2 |

| Molecular Weight | 185.02 g/mol |

| IUPAC Name | 4-bromo-1-prop-2-ynylpyrazole |

| Standard InChI | InChI=1S/C6H5BrN2/c1-2-3-9-5-6(7)4-8-9/h1,4-5H,3H2 |

| Standard InChI Key | VKVGABDMBUBOFQ-UHFFFAOYSA-N |

| SMILES | C#CCN1C=C(C=N1)Br |

| Canonical SMILES | C#CCN1C=C(C=N1)Br |

Introduction

Chemical Identity and Properties

4-Bromo-1-(prop-2-yn-1-yl)-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. This compound contains a pyrazole core with a bromine substituent at the 4-position and a propargyl (prop-2-yn-1-yl) group at the N1 position. Its precise identification is critical for both research and regulatory purposes.

Basic Identification Parameters

The compound is identified by CAS registry number 1183907-89-2, which uniquely distinguishes it from other related compounds in chemical databases and regulatory frameworks . The molecular structure consists of a five-membered pyrazole ring with two nitrogen atoms, decorated with a bromine atom and a terminal alkyne-containing side chain.

Physical and Chemical Properties

While complete physicochemical data is limited in the available literature, the compound's properties can be partially inferred from its structural components. The bromine substituent at the 4-position increases the molecule's molecular weight and likely influences its reactivity patterns, while the propargyl group introduces functionality that can participate in click chemistry and other transformations.

The molecular formula is C6H5BrN2, reflecting the carbon backbone, hydrogen atoms, bromine substituent, and the two nitrogen atoms that form part of the pyrazole ring . This composition gives the compound distinctive properties that separate it from non-halogenated pyrazole derivatives.

Structural Significance

The structural arrangement of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole contributes significantly to its chemical behavior and potential applications. Understanding these structural elements provides insight into the compound's utility as a chemical building block.

Core Pyrazole Structure

The pyrazole core is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This aromatic system confers stability while still allowing for various chemical modifications. The nitrogen atoms in the ring influence the electronic distribution, creating an electron-rich system that can participate in numerous chemical transformations.

Functional Group Significance

The presence of the bromine atom at the 4-position serves as a reactive handle for further functionalization, particularly through cross-coupling reactions similar to those described for other pyrazole derivatives . This makes the compound valuable as a synthetic intermediate. Additionally, the propargyl group at the N1 position introduces alkyne chemistry possibilities, potentially enabling click chemistry applications and other alkyne-specific reactions.

Synthesis and Preparation

The synthesis of pyrazole derivatives typically follows established methodologies, although specific procedures for 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole must be adapted to accommodate its particular substitution pattern.

General Synthetic Approaches

Pyrazole derivatives are commonly synthesized through the condensation of hydrazine or its derivatives with suitable aldehydes or ketones. For N-substituted pyrazoles like our target compound, the synthesis often involves initial formation of the pyrazole ring followed by selective N-alkylation or direct synthesis using appropriately substituted starting materials.

Challenges in Synthesis

Comparative Analysis

Understanding 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole in relation to similar compounds provides valuable context for its chemical behavior and potential applications.

Comparison with Related Pyrazole Derivatives

Several related compounds offer useful points of comparison. The table below highlights key differences and similarities between our target compound and structurally similar molecules:

Modern Research Context

4-Bromo-1-(prop-2-yn-1-yl)-1H-pyrazole fits into contemporary research trends in heterocyclic chemistry, particularly regarding the development of functionalized building blocks for diverse applications.

Relevance in Click Chemistry

The presence of the terminal alkyne makes this compound particularly relevant in click chemistry applications, which have revolutionized bioconjugation, materials science, and drug discovery. The compound can potentially serve as a clickable pyrazole building block for constructing larger molecular architectures.

Role in Medicinal Chemistry

Halogenated pyrazoles have gained significant attention in medicinal chemistry due to their diverse biological activities. The specific combination of a bromine substituent with a propargyl group in 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole may provide unique pharmacophoric properties worth exploring in drug discovery efforts.

Materials Science Applications

Functionalized pyrazoles have found applications in materials science, particularly in the development of coordination polymers, metal-organic frameworks, and functional materials. The dual functionality of 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazole makes it a potentially valuable component in such applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume